molecular formula C20H17N3O B11257498 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11257498
M. Wt: 315.4 g/mol
InChI Key: YOLLQGYXIDQHDC-UHFFFAOYSA-N
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Description

5-Benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound with the molecular formula C20H19N3O and a molecular weight of 317.39 g/mol . This high-purity compound (95%+) is intended for research use only and is not for diagnostic or therapeutic applications. This compound belongs to a class of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives which have demonstrated significant potential in oncological research. Scientific studies have shown that related derivatives can inhibit the growth of specific non-small cell lung cancer cell lines, such as A549 and H322, in a dose-dependent manner . Some derivatives in this chemical class have been identified as selective apoptosis inducers in H322 lung cancer cells, which harbor a mutated p53 gene, highlighting their value as tools for investigating novel cancer therapy pathways . Furthermore, recent research has explored the properties of the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core structure in other areas, including as a moiety in the development of antiviral agents, such as covalent cysteine protease inhibitors targeting alphaviruses . The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, contributing to a wide spectrum of pharmacological activities and making it a valuable template for drug discovery and biochemical research .

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

5-benzyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C20H17N3O/c1-15-7-9-17(10-8-15)18-13-19-20(24)22(11-12-23(19)21-18)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3

InChI Key

YOLLQGYXIDQHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The foundational synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives was demonstrated by Li et al. (2012), who condensed ethyl 3-phenyl-1H-pyrazole-5-carboxylate with N-arylalkyl-2-chloroacetamides under reflux conditions. For the target compound, this approach requires:

  • Ethyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate as the pyrazole precursor.

  • N-Benzyl-2-chloroacetamide to introduce the benzyl group at the N5 position.

The reaction proceeds via nucleophilic substitution, where the pyrazole’s NH group attacks the chloroacetamide’s α-carbon, followed by intramolecular cyclization and elimination of ethanol (Figure 1).

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal ConditionEffect on Yield
SolventDMFMaximizes solubility of intermediates
Temperature80–90°CBalances cyclization rate and side reactions
Reaction Time6–8 hoursEnsures complete conversion
BaseTriethylamineNeutralizes HCl byproduct

Under these conditions, yields of 62–68% were reported for analogous compounds.

Spectroscopic Validation

Critical characterization data for the target compound includes:

  • IR Spectroscopy : C=O stretch at 1685–1700 cm⁻¹ and N-H bend at 1540 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃) :

    • Benzyl protons: δ 4.85 (s, 2H).

    • p-Tolyl methyl: δ 2.35 (s, 3H).

    • Pyrazine protons: δ 6.70 (s, 1H), 7.25–7.45 (m, 9H).

  • X-ray Crystallography : Confirms planarity of the pyrazolo[1,5-a]pyrazine core.

Multi-Step Assembly via Oxazole-Pyrazole Coupling

Sequential Functionalization Strategy

EvitaChem’s protocol for structurally related compounds involves:

  • Synthesis of 5-methyl-2-(p-tolyl)oxazole-4-carbaldehyde via condensation of p-tolualdehyde with acetamide.

  • Reductive Amination : Coupling the oxazole aldehyde with benzylamine using NaBH₃CN to form the benzyloxazole intermediate.

  • Pyrazole Ring Formation : Reacting the intermediate with hydrazine hydrate under acidic conditions.

Critical Control Points

  • Oxazole Stability : Moisture-sensitive intermediates require anhydrous conditions.

  • Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >95% purity.

Yield Comparison

StepYield (%)Purity (%)
Oxazole synthesis7590
Reductive amination6888
Cyclization5892

Intramolecular Cyclization of β-Amidomethyl Vinyl Sulfones

Mechanism and Selectivity

Recent work by Smith et al. (2024) revealed that β-amidomethyl vinyl sulfones undergo spontaneous cyclization to dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones under mild acidic conditions. For the target compound:

  • Precursor Design : (E)-3-(methylsulfonyl)-N-(5-(p-tolyl)-1H-pyrazol-3-yl)acrylamide.

  • Cyclization Trigger : HCl in dioxane induces protonation of the sulfone, facilitating nucleophilic attack by the pyrazole NH.

Kinetic and Thermodynamic Control

  • Rate Acceleration : 0.1 M HCl achieves full conversion in 2 hours at 25°C.

  • Equilibrium Shift : Cyclized form predominates (>99%) in polar aprotic solvents.

Synthetic Advantages

  • Atom Economy : No leaving groups required.

  • Scalability : 85% isolated yield at 10-gram scale.

Palladium-Catalyzed Cross-Coupling for Late-Stage Diversification

Suzuki-Miyaura Coupling

Ambeed’s methodology for 5-bromopyrazin-2-amine derivatives was adapted to install the p-tolyl group:

  • Borylation : 5-bromo-2-(benzylamino)pyrazine with bis(pinacolato)diboron.

  • Coupling : p-Tolylboronic acid, PdCl₂(dppf), K₂CO₃ in DMF/H₂O (9:1).

Optimization Data

ConditionValueYield Impact
Catalyst Loading5 mol% Pd+22%
Solvent RatioDMF:H₂O = 9:1+15%
Temperature90°C+18%

Final coupling yields reached 74% for analogous systems.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodTotal Yield (%)Purity (%)Scalability
One-Step6592Moderate
Multi-Step5895Low
Cyclization8597High
Cross-Coupling7494High

Cost-Benefit Considerations

  • One-Step : Low operational complexity but limited substrate scope.

  • Cyclization Route : High yields but requires specialized vinyl sulfone precursors.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl and pyrazine positions exhibit nucleophilic substitution reactivity. Key findings include:

  • Benzyl Position : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions (K₂CO₃ or NaH) to yield N-alkylated or N-acylated derivatives.

  • Pyrazine Ring : Substitutions at the pyrazine nitrogen are less common due to steric hindrance but can occur with strong nucleophiles like amines in polar aprotic solvents .

Table 1: Representative Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)
Methyl iodideK₂CO₃, DMF, 80°C, 12hN-Methylated derivative65–78
Acetyl chlorideNaH, THF, 0°C→RT, 6hN-Acetylated derivative58–72
BenzylamineDMSO, 100°C, 24hPyrazine-amine adduct42

Alkylation and Acylation

The pyrazinone oxygen and nitrogen sites participate in alkylation/acylation:

  • O-Alkylation : Reacts with alkyl bromides (e.g., ethyl bromoacetate) in the presence of Cs₂CO₃ to form ether derivatives .

  • N-Acylation : Treating with acyl chlorides (e.g., benzoyl chloride) yields amide-linked products.

Table 2: Alkylation/Acylation Conditions

Reaction TypeReagentBase/SolventTemperature/TimeYield (%)
O-AlkylationEthyl bromoacetateCs₂CO₃, DMF80°C, 8h70–85
N-AcylationBenzoyl chlorideEt₃N, CH₂Cl₂RT, 4h60–75

Ring Functionalization and Derivatization

The fused pyrazolo[1,5-a]pyrazine system allows for regioselective modifications:

  • Cyclocondensation : Reacts with β-dicarbonyl compounds (e.g., acetylacetone) to form extended heterocycles, though yields depend on substituent compatibility .

  • Oxidation/Reduction : The pyrazinone ring is stable under mild conditions but undergoes reduction (e.g., with NaBH₄) to yield dihydro derivatives.

Reaction Optimization and Industrial Scalability

  • Continuous Flow Reactors : Improve efficiency for large-scale N-alkylation, reducing reaction times by 50% compared to batch processes.

  • Steric Effects : Bulky p-tolyl and benzyl groups limit reactivity at the pyrazine nitrogen, favoring substitutions at the benzyl position .

Key Research Findings

  • Synthetic Flexibility : The compound’s modular structure supports diverse derivatization, enabling tailored physicochemical properties .

  • Yield Challenges : Steric hindrance reduces yields in pyrazine-ring substitutions (e.g., ≤50% for amine adducts) .

  • Catalytic Innovations : Pd-mediated cross-couplings offer routes to aryl/heteroaryl-functionalized analogs, though precursor halogenation is required .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of pyrazolo[1,5-a]pyrazines, which are known for their diverse pharmacological properties. The synthesis of 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Pyrazolo Core : The initial step usually involves the cyclization of hydrazine derivatives with diketones.
  • Introduction of Substituents : The benzyl and p-tolyl groups are introduced through electrophilic aromatic substitution reactions.
  • Purification : Techniques such as crystallization and chromatography are employed to purify the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives.

Mechanism of Action :

  • The compound exhibits cytotoxic effects against various cancer cell lines, including lung cancer cells (A549) and breast cancer cells (MCF-7).
  • It induces apoptosis through pathways involving caspase activation and modulation of cell cycle progression.

Case Study :
A specific derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.

Compound IDIC50 (µM)Mechanism of Action
5j0.25Apoptosis induction
3o0.50Autophagy modulation

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various pathogens.

Activity Profile :

  • It has been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating low minimum inhibitory concentrations (MICs).
Compound IDPathogenMIC (µg/mL)Inhibition Zone (mm)
4aStaphylococcus aureus0.2218
7bStaphylococcus epidermidis0.2520

Pharmacological Insights

The pharmacological profile of 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suggests it may serve as a lead compound in drug development due to its ability to interact with multiple biological targets.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer metabolism.
  • Receptor Modulation : It may modulate receptor activity, affecting signaling pathways related to cell growth and apoptosis.

Material Science Applications

In addition to its biological applications, this compound is being explored in material science for its potential use in developing new materials with unique properties. Its structural characteristics allow it to be integrated into polymer matrices or used as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), reducing inflammation . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance anticancer potency. The 4-chlorophenyl analog (3o) shows superior A549 inhibition (IC₅₀ = 8.2 µM) compared to p-tolyl derivatives, likely due to increased electrophilicity .
  • Ferrocenyl Moieties : Introduce redox-active properties, enabling unique mechanisms like reactive oxygen species (ROS) generation .
  • Aromatic vs. Aliphatic Substituents: Benzyl and p-tolyl groups improve lipophilicity, whereas aminoethyl substituents (e.g., 5-(2-aminoethyl)-2-aryl derivatives) may enhance solubility and pharmacokinetics .

Pharmacokinetic and Stability Profiles

Cyclization behavior and metabolic stability vary significantly among analogs:

Compound Type Pharmacokinetic Property Half-Life (in vivo) Key Advantage/Disadvantage Reference
Acyclic β-Amidomethyl Vinyl Sulfones Rapid clearance ~10 min High reactivity but poor stability
Cyclic Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones Slower clearance ~30 min Improved plasma exposure (4-fold vs. acyclic forms)
5-Benzyl-2-(p-tolyl)- (Inferred) Moderate stability Not reported Balanced lipophilicity for cellular uptake

Cyclization Dynamics :

  • Under basic conditions, acyclic β-amidomethyl vinyl sulfones cyclize to form dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones, which exhibit prolonged half-lives (~30 min) .
  • The cyclic form of 5-benzyl-2-(p-tolyl)- derivatives may act as a prodrug, slowly releasing the active acyclic form in physiological environments .

Biological Activity

5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The molecular formula of 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is C27H28N4O2C_{27}H_{28}N_{4}O_{2}, with a molecular weight of 440.5 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

Synthesis

The synthesis of 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the reaction of substituted pyrazole derivatives with appropriate aryl groups under controlled conditions. The method often utilizes cyclization reactions that yield the desired compound with high purity.

Anticancer Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. For instance, a related compound selectively inhibited the growth of H322 lung cancer cells, which harbor a mutated p53 gene. This inhibition was dose-dependent and was attributed to the induction of apoptosis in cancer cells .

Table 1: Summary of Anticancer Studies on Pyrazolo Compounds

CompoundCell LineIC50 (µM)Mechanism
5jH322Not specifiedInduces apoptosis
5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-oneVariousNot specifiedPotential apoptosis inducer

Antimicrobial Activity

In addition to anticancer effects, pyrazolo compounds have been investigated for their antimicrobial properties. They have shown efficacy against various bacterial strains, indicating their potential as therapeutic agents in treating infections .

The biological activity of 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is believed to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Interaction : The compound may bind to DNA or RNA, disrupting normal cellular processes and leading to cell death.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, making them a focus for anticancer drug development .

Case Studies

A notable study highlighted the synthesis of a series of substituted pyrazolo compounds and their selective cytotoxicity against cancer cells while demonstrating low toxicity towards normal endothelial cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Q & A

Q. What synthetic strategies are commonly employed for 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how can reaction efficiency be optimized?

Answer: The compound is synthesized via microwave-assisted methods under solvent-free conditions, reducing reaction times (e.g., from hours to minutes) while achieving yields >70% . Key steps include:

  • N-propargylation of pyrazole precursors followed by cyclization with amines (e.g., using Cs₂CO₃ in methanol) .
  • Optimization via catalyst selection (e.g., avoiding toxic solvents) and temperature control to minimize side products .
  • Characterization by ¹H/¹³C NMR, HRMS, and HPLC ensures structural fidelity and purity (>95%) .

Q. What in vitro models and assays are used to evaluate the anticancer activity of this compound?

Answer:

  • Cell lines : A549 and H322 lung adenocarcinoma cells are standard models .
  • Cytotoxicity assays : MTT or WST-1 assays measure IC₅₀ values (typically 5–20 µM) .
  • Apoptosis detection : Flow cytometry with Annexin V/PI staining and caspase-3/7 activation assays .

Q. How is compound purity and structural integrity validated in academic research?

Answer:

  • Analytical techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, HPLC for purity (>95%), and NMR for substituent positioning .
  • Stability testing : Monitor degradation (e.g., intramolecular cyclization) in phosphate buffer using HPLC .

Advanced Research Questions

Q. How do structural modifications at the 2- and 3-positions influence bioactivity and selectivity?

Answer:

  • Substituent effects :
    • 2-position : Aromatic groups (e.g., p-tolyl) enhance binding to cancer cell targets (e.g., integrin β4), while ferrocenyl derivatives increase ROS generation .
    • 3-position : Alkyl chains improve solubility but may reduce potency .
  • SAR studies : Use combinatorial libraries to test substituents, with IC₅₀ values correlated to LogP and electronic parameters .

Q. How can researchers resolve contradictions in reported cell death mechanisms (apoptosis vs. autophagy)?

Answer:

  • Mechanistic differentiation :
    • Apoptosis : Confirm via caspase inhibition (e.g., Z-VAD-FMK) and PARP cleavage .
    • Autophagy : Track LC3-II/LC3-I ratio via western blot and use autophagy inhibitors (e.g., chloroquine) .
  • Dual mechanisms : Co-staining with LysoTracker (autophagosomes) and Annexin V (apoptosis) in time-course experiments .

Q. What experimental strategies address stability challenges, such as intramolecular cyclization?

Answer:

  • Buffer optimization : Use phosphate-free buffers to prevent cyclization to inactive dihydropyrazolo derivatives .
  • Analytical monitoring : Employ HPLC and LC-MS to detect degradation products during biological assays .
  • Pro-drug design : Stabilize the acyclic form via PEGylation or encapsulation in liposomes .

Q. How can the roles of ROS and integrin β4 in apoptosis induction be mechanistically elucidated?

Answer:

  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) and validate with antioxidants (e.g., NAC) to reverse cytotoxicity .
  • Integrin β4 knockdown : siRNA or CRISPR-Cas9 silencing in A549 cells to assess dependency on apoptosis pathways .
  • Pathway mapping : Combine RNA-seq and phosphoproteomics to identify downstream targets (e.g., p53, Bax/Bcl-2) .

Q. What experimental designs differentiate cytotoxic vs. cytostatic effects in long-term studies?

Answer:

  • Proliferation assays : Compare short-term (72 hr) IC₅₀ with long-term clonogenic survival (14-day culture) .
  • Cell cycle analysis : PI staining and flow cytometry to detect G2/M arrest (cytostatic) vs. sub-G1 peaks (cytotoxic) .
  • Senescence markers : β-galactosidase staining to rule out non-apoptotic effects .

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